molecular formula C16H19N3O B6638607 3-(4-Methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol

3-(4-Methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B6638607
M. Wt: 269.34 g/mol
InChI Key: YKQVOWYYCABZLQ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 4-methylphenyl group and a 2-methylpyrimidin-4-yl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The 4-methylphenyl and 2-methylpyrimidin-4-yl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Hydroxylation: The hydroxyl group at the 3-position of the pyrrolidine ring is introduced through a hydroxylation reaction, often using oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification processes to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Catalysts: Palladium on carbon (Pd/C) and platinum oxide (PtO2) are often used as catalysts in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further analyzed and utilized in different applications.

Scientific Research Applications

3-(4-Methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-2-ol
  • 3-(4-Methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-4-ol
  • 3-(4-Methylphenyl)-1-(2-methylpyrimidin-5-yl)pyrrolidin-3-ol

Uniqueness

Compared to similar compounds, 3-(4-Methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol exhibits unique chemical properties due to the specific positioning of its functional groups

Properties

IUPAC Name

3-(4-methylphenyl)-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-3-5-14(6-4-12)16(20)8-10-19(11-16)15-7-9-17-13(2)18-15/h3-7,9,20H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQVOWYYCABZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(C2)C3=NC(=NC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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